N-(2,6-dioxaspiro[4.5]decan-9-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide
Description
N-(2,6-dioxaspiro[4.5]decan-9-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(2,6-dioxaspiro[4.5]decan-9-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-14(12-9-17-19-13(12)2-1-5-16-19)18-11-3-6-22-15(8-11)4-7-21-10-15/h1-2,5,9,11H,3-4,6-8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVPETPAXSZGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOC2)CC1NC(=O)C3=C4C=CC=NN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxaspiro[4.5]decan-9-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a series of cyclization reactions. For instance, the synthesis might begin with the preparation of 2,6-dioxaspiro[4.5]decan-9-one, which can be achieved via the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the ketal . This intermediate can then be further functionalized to introduce the pyrazolo[1,5-b]pyridazine moiety through a series of condensation and cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the use of palladium-catalyzed reactions, such as aminocarbonylation, may be employed to streamline the synthesis and reduce the number of steps required .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxaspiro[4.5]decan-9-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings .
Scientific Research Applications
N-(2,6-dioxaspiro[4.5]decan-9-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-(2,6-dioxaspiro[4.5]decan-9-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved depend on the specific biological context and require further research to fully elucidate .
Comparison with Similar Compounds
Similar Compounds
2,6-dioxaspiro[4.5]decan-9-one: A precursor in the synthesis of the target compound, featuring a similar spirocyclic structure.
Pyrazolo[1,5-b]pyridazine derivatives: Compounds with similar core structures but different substituents, which may exhibit varying biological activities.
Uniqueness
N-(2,6-dioxaspiro[4.5]decan-9-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide is unique due to its specific combination of a spirocyclic core and a pyrazolo[1,5-b]pyridazine moiety. This unique structure may confer distinct biological activities and properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
